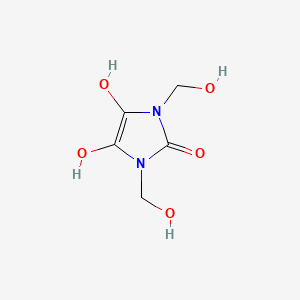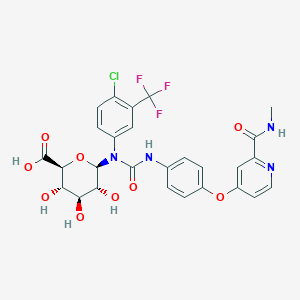
Sorafenib beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sorafenib beta-D-Glucuronide: is a metabolite of sorafenib, a multikinase inhibitor used primarily in the treatment of hepatocellular carcinoma, renal cell carcinoma, and thyroid carcinoma . This compound is formed through the glucuronidation of sorafenib, a process mediated by the enzyme UDP-glucuronosyltransferase 1-9 . This compound plays a crucial role in the metabolism and excretion of sorafenib, contributing to its pharmacokinetic profile.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of sorafenib involves the preparation of intermediates such as 4-(4-aminophenoxy)-N-methylpicolinamide. This intermediate is then reacted with phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate to install the main urea functionality . The glucuronidation of sorafenib to form sorafenib beta-D-Glucuronide is catalyzed by UDP-glucuronosyltransferase 1-9 in the liver and kidneys .
Industrial Production Methods: : Industrial production of sorafenib and its metabolites involves large-scale chemical synthesis under controlled conditions. The process typically includes the use of organic solvents, catalysts, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: : Sorafenib beta-D-Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the addition of glucuronic acid to sorafenib, facilitated by the enzyme UDP-glucuronosyltransferase 1-9 .
Common Reagents and Conditions: : The glucuronidation reaction requires UDP-glucuronic acid as a co-substrate and is typically carried out in the presence of UDP-glucuronosyltransferase enzymes under physiological conditions .
Major Products: : The major product of this reaction is this compound, which is more water-soluble than its parent compound, facilitating its excretion from the body .
Scientific Research Applications
Chemistry: : In chemistry, sorafenib beta-D-Glucuronide is studied to understand the metabolic pathways and biotransformation of sorafenib. This knowledge is crucial for optimizing the pharmacokinetic properties of sorafenib and developing more effective cancer therapies .
Biology: : In biological research, this compound is used to study the role of glucuronidation in drug metabolism and the impact of genetic variations in UDP-glucuronosyltransferase enzymes on drug efficacy and toxicity .
Medicine: : In medicine, this compound is investigated for its role in the pharmacokinetics and pharmacodynamics of sorafenib. Understanding its formation and excretion helps in optimizing dosing regimens and minimizing adverse effects in cancer patients .
Industry: : In the pharmaceutical industry, this compound is used as a reference standard in quality control and regulatory compliance to ensure the consistency and safety of sorafenib-containing medications .
Mechanism of Action
Sorafenib beta-D-Glucuronide exerts its effects primarily through its role in the metabolism of sorafenib. Sorafenib itself is a multikinase inhibitor that targets various kinases involved in tumor cell proliferation and angiogenesis, including RAF kinases, VEGFR, and PDGFR . The glucuronidation of sorafenib to form this compound facilitates its excretion and reduces its bioavailability, thereby modulating its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Sorafenib N-oxide: Another metabolite of sorafenib formed through oxidation by cytochrome P450 enzymes.
Regorafenib: A structurally similar multikinase inhibitor used in the treatment of colorectal cancer and gastrointestinal stromal tumors.
Uniqueness: : Sorafenib beta-D-Glucuronide is unique in its formation through glucuronidation, a process that significantly enhances its water solubility and facilitates its excretion. This distinguishes it from other metabolites like sorafenib N-oxide, which undergoes different metabolic pathways .
Properties
CAS No. |
1130164-93-0 |
|---|---|
Molecular Formula |
C27H24ClF3N4O9 |
Molecular Weight |
640.9 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[4-chloro-N-[[4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]carbamoyl]-3-(trifluoromethyl)anilino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H24ClF3N4O9/c1-32-23(39)18-11-15(8-9-33-18)43-14-5-2-12(3-6-14)34-26(42)35(13-4-7-17(28)16(10-13)27(29,30)31)24-21(38)19(36)20(37)22(44-24)25(40)41/h2-11,19-22,24,36-38H,1H3,(H,32,39)(H,34,42)(H,40,41)/t19-,20-,21+,22-,24+/m0/s1 |
InChI Key |
HALZWBPBJOJUOZ-QMDPOKHVSA-N |
Isomeric SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)N([C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)Cl)C(F)(F)F |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)N(C3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


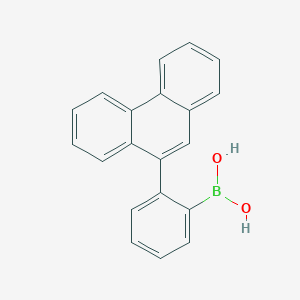
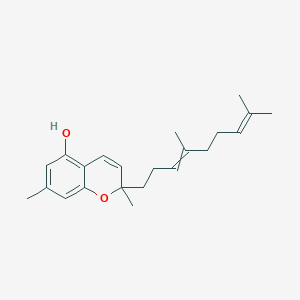
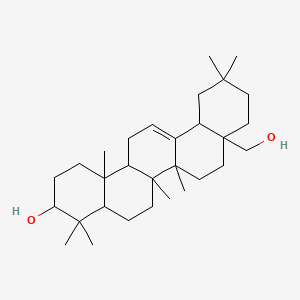
![acetic acid;6-amino-2-[[2-[[2-[[6-amino-2-(hexanoylamino)hexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanamide](/img/structure/B13401966.png)
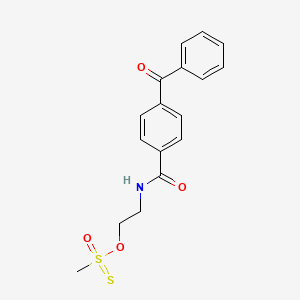

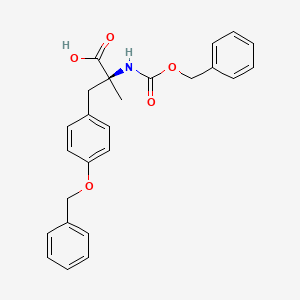
![[(3R,4S)-4-(2-fluorophenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B13401985.png)
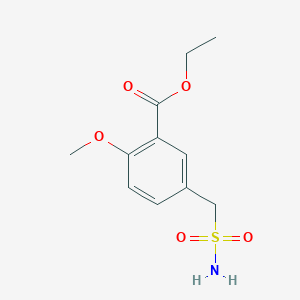
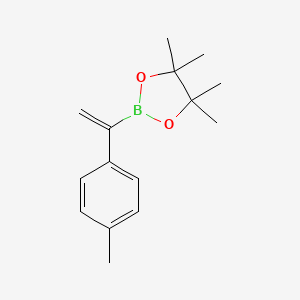
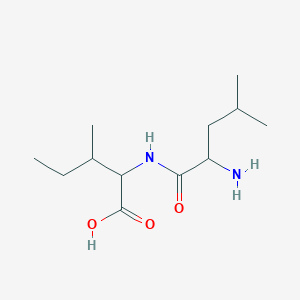
![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate,2,2,2-trifluoroacetic acid](/img/structure/B13402000.png)
![Ethyl 2-[(2-benzyl-3-methylsulfonyloxypropanoyl)amino]acetate](/img/structure/B13402006.png)
